3-Cyano-3-(pyridin-4-yl)propanoicacid
Description
3-Cyano-3-(pyridin-4-yl)propanoic acid is a pyridine-containing propanoic acid derivative characterized by a cyano group (-CN) and a pyridin-4-yl substituent at the β-position of the propanoic acid backbone. This compound is of significant interest in medicinal chemistry as a precursor for synthesizing bioactive molecules. For instance, 3-(pyridin-4-yl)acrylic acid, a structurally related intermediate, is used in the synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid, highlighting the utility of pyridinyl propanoic acid derivatives in drug development .
Properties
IUPAC Name |
3-cyano-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHONVJCCFICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitrile Addition to Pyridine Derivatives: : One common method involves the addition of a nitrile group to a pyridine derivative. This can be achieved through a nucleophilic substitution reaction where a cyano group is introduced to the pyridine ring.
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Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. For instance, 4-bromopyridine can react with a Grignard reagent like ethyl magnesium bromide, followed by carbonation and subsequent hydrolysis to yield 3-Cyano-3-(pyridin-4-yl)propanoic acid.
Industrial Production Methods
Industrial production of 3-Cyano-3-(pyridin-4-yl)propanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction of the cyano group can yield amines or other reduced forms, depending on the reagents and conditions used.
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Substitution: : The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where different substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated pyridines, alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Cyano-3-(pyridin-4-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s derivatives are studied for their potential biological activities. For instance, modifications of the pyridine ring can lead to compounds with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, 3-Cyano-3-(pyridin-4-yl)propanoic acid derivatives are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its cyano and pyridine groups contribute to the stability and functionality of these materials.
Mechanism of Action
The mechanism by which 3-Cyano-3-(pyridin-4-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Chlorinated Phenylpropanoic Acid Derivatives
Chlorinated 3-phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (compound 1 in ), exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. Key structural differences compared to 3-cyano-3-(pyridin-4-yl)propanoic acid include:
- Substituents: Chlorine atoms and hydroxyl groups on the phenyl ring vs. a pyridine ring and cyano group.
- Mechanism: Chlorinated derivatives likely disrupt bacterial membrane integrity, while the target compound’s pyridine and cyano groups may interact with enzymatic or receptor targets .
Anti-inflammatory β-Hydroxy-β-Arylpropanoic Acids
β-Hydroxy-β-arylpropanoic acids, such as 3-hydroxy-3,3-diphenylpropanoic acid (), are structurally analogous to NSAIDs like ibuprofen. Key comparisons include:
- Substituents: Hydroxy and aryl groups at the β-position vs. cyano and pyridinyl groups.
- Bioactivity: β-Hydroxy derivatives inhibit cyclooxygenase (COX) enzymes, reducing inflammation. The cyano group in the target compound may confer distinct pharmacological properties, such as enhanced metabolic stability or alternative target selectivity.
- Synthesis: Both classes are synthesized via Friedel-Crafts or Michael addition reactions, but the cyano group introduces additional complexity in regioselectivity and purification .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antimicrobial Potential: While chlorinated phenylpropanoic acids show efficacy against bacteria, the pyridinyl-cyano combination in 3-cyano-3-(pyridin-4-yl)propanoic acid remains untested. Its electron-withdrawing cyano group could enhance interactions with bacterial enzymes like β-lactamases.
- Anti-inflammatory Applications: Unlike β-hydroxy derivatives, the target compound’s cyano group may reduce COX off-target effects, but this requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
